
2-Ethyl-2-methylthiane-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-methylthiane-4-carbaldehyde is an organic compound that belongs to the class of thianes, which are sulfur-containing six-membered heterocyclic compounds. This compound is characterized by the presence of an aldehyde functional group (-CHO) attached to the fourth carbon of the thiane ring, along with ethyl and methyl substituents on the second carbon. The molecular formula of this compound is C8H14OS.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methylthiane-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor containing sulfur and carbonyl functionalities. For instance, the reaction of 2-ethyl-2-methyl-1,3-propanedithiol with formaldehyde under acidic conditions can lead to the formation of the thiane ring, followed by oxidation to introduce the aldehyde group at the fourth position.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst selection, are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-methylthiane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiane ring can undergo substitution reactions, where the sulfur atom can be replaced by other heteroatoms or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophilic reagents such as amines or halides under basic conditions.
Major Products Formed
Oxidation: 2-Ethyl-2-methylthiane-4-carboxylic acid.
Reduction: 2-Ethyl-2-methylthiane-4-methanol.
Substitution: Various substituted thianes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethyl-2-methylthiane-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing heterocycles and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-methylthiane-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. The thiane ring structure may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthiane-4-carbaldehyde: Lacks the ethyl substituent on the second carbon.
2-Ethylthiane-4-carbaldehyde: Lacks the methyl substituent on the second carbon.
Thiane-4-carbaldehyde: Lacks both the ethyl and methyl substituents on the second carbon.
Uniqueness
2-Ethyl-2-methylthiane-4-carbaldehyde is unique due to the presence of both ethyl and methyl substituents on the second carbon, which can influence its chemical reactivity and biological activity. These substituents may enhance its lipophilicity and ability to interact with hydrophobic pockets in target biomolecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
37800-17-2 |
|---|---|
Formule moléculaire |
C9H16OS |
Poids moléculaire |
172.29 g/mol |
Nom IUPAC |
2-ethyl-2-methylthiane-4-carbaldehyde |
InChI |
InChI=1S/C9H16OS/c1-3-9(2)6-8(7-10)4-5-11-9/h7-8H,3-6H2,1-2H3 |
Clé InChI |
NJLQYHQXOBEBML-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(CCS1)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


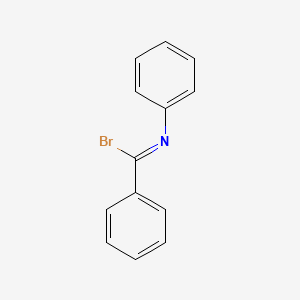
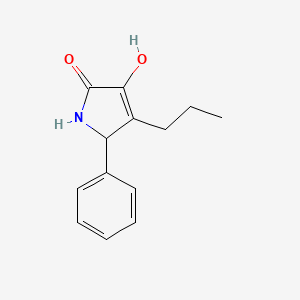
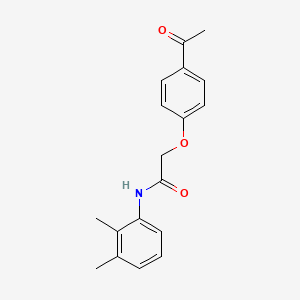
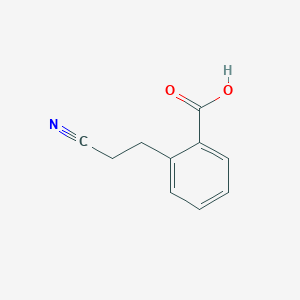
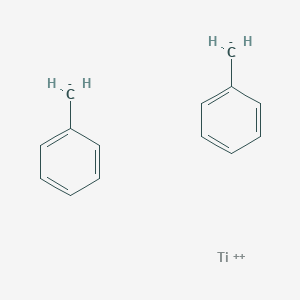

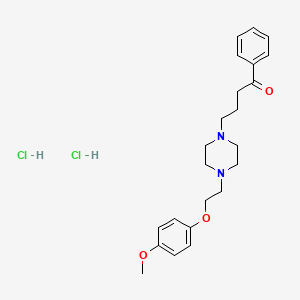
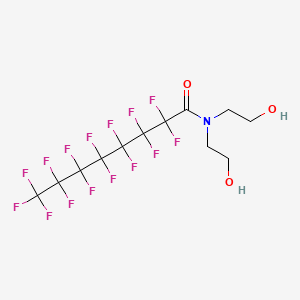
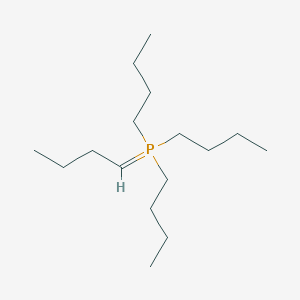
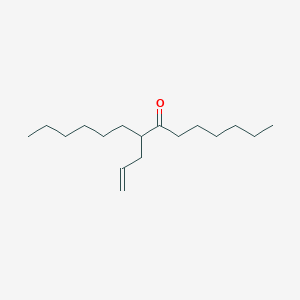
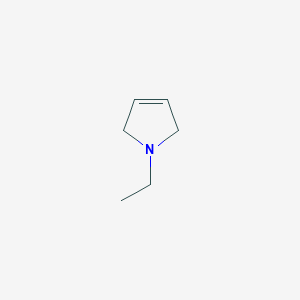

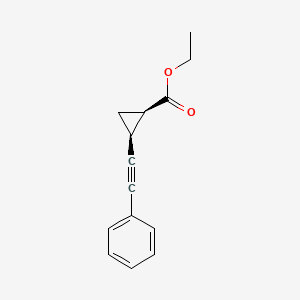
![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)
